molecular formula C22H25NO4 B6662805 3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid

3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid

Cat. No.: B6662805
M. Wt: 367.4 g/mol
InChI Key: OOFDSSQENMSSIG-UHFFFAOYSA-N
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Description

3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid is an organic compound known for its unique structure and diverse applications. This compound falls under the category of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). Its molecular framework combines an oxane ring with an aryl amide, making it a fascinating subject for chemical studies.

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis typically begins with the preparation of the oxane ring. A suitable diol reacts with a halogen-containing compound under alkaline conditions to form the oxane ring.

  • Step 2: : The oxane ring is then functionalized by attaching the 4-carbonyl group through esterification.

  • Step 3: : This ester is converted into an amide by reacting with an aromatic amine.

  • Step 4: : Finally, the carboxyl group is introduced through a series of oxidation and hydrolysis reactions.

Industrial Production Methods: : In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled temperature and pressure. The use of automated systems ensures precision and safety during the production process.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the oxane ring, leading to the formation of oxalic derivatives.

  • Reduction: : Reduction reactions can target the carbonyl or carboxyl groups, yielding alcohols or corresponding amines.

  • Substitution: : Aromatic substitution can occur, where the hydrogen atoms on the benzene ring are replaced by various substituents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: : Halogenation agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

  • Oxidation products include carboxylic acids and ketones.

  • Reduction products are alcohols and amines.

  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Biology: : It is studied for its potential interactions with biological macromolecules and pathways, aiding in drug discovery.

Medicine: : Researchers investigate its potential as a pharmacophore—a part of a molecule responsible for its biological action.

Industry: : It finds use in the manufacture of polymers, resins, and as a precursor in various chemical reactions.

Mechanism of Action

3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid interacts with molecular targets through its functional groups:

  • Carboxyl Group: : Engages in hydrogen bonding and ionic interactions with enzymes and receptors.

  • Aryl Amide: : Facilitates π-π interactions with aromatic residues in proteins.

  • Oxane Ring: : Contributes to the molecule's structural stability and conformation.

Comparison with Similar Compounds

Similar compounds include:

  • 2-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid: : Differing by the position of the carboxyl group.

  • 3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]butanoic acid: : Featuring a longer alkyl chain.

Uniqueness: : 3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid stands out due to the precise placement of its functional groups, which endows it with specific chemical properties and reactivity patterns not observed in its analogs.

Hope this paints a detailed picture of this compound. Fascinating stuff, right?

Properties

IUPAC Name

3-[4-[[4-(4-methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-16-2-7-18(8-3-16)22(12-14-27-15-13-22)21(26)23-19-9-4-17(5-10-19)6-11-20(24)25/h2-5,7-10H,6,11-15H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFDSSQENMSSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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